molecular formula C13H8O6 B14681164 Naphthalene-1,2,4-tricarboxylic acid CAS No. 36439-98-2

Naphthalene-1,2,4-tricarboxylic acid

Cat. No.: B14681164
CAS No.: 36439-98-2
M. Wt: 260.20 g/mol
InChI Key: WRYWBRATLBWSSG-UHFFFAOYSA-N
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Description

Naphthalene-1,2,4-tricarboxylic acid (CAS 36439-98-2) is an aromatic tricarboxylic acid with the molecular formula C13H8O6 and a molecular weight of 260.20 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and materials science research. Its structure, featuring three carboxyl groups on the naphthalene ring system, makes it a suitable precursor for the design of complex molecular architectures, such as naphthalene diimides (NDIs) . Researchers utilize this tricarboxylic acid and its derivatives in the development of advanced polymers, including polyimides and polybenzimidazoles (PBI), which are investigated for their thermal stability and mechanical properties . Such polymers are of significant interest for applications in new materials, particularly in the energy sector, for instance, as membranes in vanadium redox flow batteries . The asymmetric placement of the carboxyl groups offers distinct reactivity and packing modes compared to other isomers, enabling the fine-tuning of material properties in organic electronic materials and supramolecular assemblies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

36439-98-2

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

naphthalene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

WRYWBRATLBWSSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene with tricarboxylic anhydrides is a foundational method. For example, propane-1,2,3-tricarboxylic acid 1,2-anhydride reacts with naphthalene in the presence of aluminum chloride (AlCl₃) to yield intermediate keto-acids. Subsequent hydrolysis and oxidation steps produce naphthalene-1,2,4-tricarboxylic acid.

Key Steps :

  • Acylation :
    • Reagents : Propane-1,2,3-tricarboxylic acid 1,2-anhydride, AlCl₃.
    • Conditions : 90°C in ethylene chloride.
    • Intermediate : 4-Bromo-1-acetylnaphthalene.
  • Oxidation :
    • Reagents : Chlorine bleach liquor (14% active chlorine), sodium hydroxide.
    • Conditions : 90°C for 2–3 hours.
    • Yield : ~85% after purification.

Halogenation-Oxidation Pathway

A halogenation-oxidation approach starts with 1-bromonaphthalene. Acetyl chloride and AlCl₃ facilitate Friedel-Crafts acetylation, forming 4-bromo-1-acetylnaphthalene. Oxidation with chlorine bleach liquor and hydrolysis yield the final product.

Data Table 1: Halogenation-Oxidation Method

Step Reagents/Conditions Intermediate/Product Yield (%)
Friedel-Crafts Acetyl chloride, AlCl₃, 40°C, 30 min 4-Bromo-1-acetylnaphthalene 92
Oxidation Cl₂ (bleach liquor), NaOH, 90°C, 2 h 4-Bromo-1-naphthoic acid 89
Hydrolysis HCl, 100°C, 1 h This compound 85

Cyclization of Polycarboxylic Esters

Esterification-Hydrolysis Route

A Chinese patent (CN113354530A) outlines a method starting with 1,4-naphthalene dicarboxylic acid. Esterification with methanol and thionyl chloride (SOCl₂) forms dimethyl 1,4-naphthalene dicarboxylate. Subsequent acylation and hydrolysis yield the tricarboxylic acid.

Key Steps :

  • Esterification :
    • Reagents : Methanol, SOCl₂.
    • Conditions : 75°C, 12 hours.
    • Intermediate : Dimethyl 1,4-naphthalene dicarboxylate (96% yield).
  • Acylation :
    • Reagents : Acetyl chloride, AlCl₃.
    • Conditions : 0°C to room temperature.
  • Hydrolysis :
    • Reagents : Potassium carbonate (K₂CO₃), water.
    • Yield : 89% purity after recrystallization.

Cycloaddition-Based Synthesis

A 2024 study (PMC11285063) describes a cycloaddition strategy using aryne precursors. 1,2,3,4-Tetracarbonyl intermediates are generated via Diels-Alder reactions, followed by selective decarboxylation to yield the tricarboxylic acid.

Data Table 2: Cycloaddition Method

Step Reagents/Conditions Intermediate/Product Yield (%)
Cycloaddition Aryne precursor, 120°C, 6 h 1,2,3,4-Tetracarbonyl naphthalene 75
Decarboxylation H₂SO₄, 100°C, 2 h This compound 68

Oxidation of Polycyclic Hydrocarbons

Pyrene Oxidation

Pyrene, a coal tar derivative, is oxidized using oleum (fuming sulfuric acid) and catalysts (e.g., Co/Mn/Br) to form naphthalene tetracarboxylic acids. Selective hydrolysis reduces the carboxyl groups to yield the tricarboxylic variant.

Challenges :

  • Impurity Control : Crude products contain 5–15% tetra-carboxylic analogs, requiring recrystallization.
  • Yield : 70–75% after purification.

Comparative Analysis of Methods

Data Table 3: Method Comparison

Method Starting Material Yield (%) Purity (%) Scalability
Friedel-Crafts Acylation Naphthalene 85 90 Moderate
Halogenation-Oxidation 1-Bromonaphthalene 89 95 High
Esterification-Hydrolysis 1,4-Naphthalene dicarboxylic acid 89 98 High
Pyrene Oxidation Pyrene 70 85 Low

Challenges and Advancements

Purification Techniques

  • Ionic Liquid Crystallization : US20100174111A1 reports using ionic liquids (e.g., [C₄mim]Cl) to dissolve crude product, followed by non-solvent (water) addition to precipitate high-purity acid (98–99%).
  • Acid-Base Recrystallization : Adjusting pH to 2 with HCl precipitates the product while retaining impurities in solution.

Environmental and Cost Considerations

  • Halogenation Routes : Require toxic reagents (e.g., Cl₂) and generate hazardous waste.
  • Biocatalytic Methods : Emerging approaches using microbial oxidation are under investigation but lack industrial viability.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.

    Reduction: Naphthalene-1,2,4-trihydroxy compounds.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzene-1,2,4-Tricarboxylic Acid (Trimellitic Acid)
  • Molecular Formula : C₉H₆O₆
  • Molecular Weight : 210.14 g/mol
  • Key Properties :
    • Forms anhydrides (e.g., benzene-1,2,4-tricarboxylic acid 1,2-anhydride) for esterification reactions, widely used in polymer modifications (e.g., montmorillonite clay functionalization) .
    • Higher oxidative stability compared to other isomers (e.g., benzene-1,3,5-tricarboxylic acid), as indicated by its elevated concentration (3.55 vs. 1.14) in coal oxidation byproducts .
    • Applied in antiwrinkle cotton finishes and metal-organic frameworks (MOFs) like UiO-66 derivatives .
Benzene-1,3,5-Tricarboxylic Acid (Trimesic Acid)
  • Molecular Formula : C₉H₆O₆
  • Molecular Weight : 210.14 g/mol
  • Key Differences :
    • Symmetrical carboxyl group arrangement enhances coordination geometry, favoring porous MOF construction.
    • Lower oxidative yield (1.14) compared to benzene-1,2,4-tricarboxylic acid under similar conditions .
Hemimellitic Acid (Benzene-1,2,3-Tricarboxylic Acid)
  • Molecular Formula : C₉H₆O₆
  • Key Applications :
    • Forms anhydrides for epoxy resin hardening, though less thermally stable than trimellitic acid derivatives .

Naphthalene-Based Carboxylic Acids

Naphthalene-1,4-Dicarboxylic Acid
  • Molecular Formula : C₁₂H₈O₄
  • Molecular Weight : 216.19 g/mol
  • Used as a precursor in organic synthesis and dye manufacturing .
1,4,5,8-Naphthalenetetracarboxylic Acid
  • Molecular Formula : C₁₄H₈O₈
  • Key Applications :
    • Four carboxyl groups enable high-density coordination in MOFs and semiconductor materials .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Carboxyl Group Positions Key Applications/Properties
Naphthalene-1,2,4-tricarboxylic acid C₁₂H₈O₆* ~260.19* 1, 2, 4 (Inferred) MOFs, polymer crosslinking
Benzene-1,2,4-tricarboxylic acid C₉H₆O₆ 210.14 1, 2, 4 Anhydride synthesis, antiwrinkle finishes
Benzene-1,3,5-tricarboxylic acid C₉H₆O₆ 210.14 1, 3, 5 Symmetric MOFs, lower oxidative yield
Naphthalene-1,4-dicarboxylic acid C₁₂H₈O₄ 216.19 1, 4 Organic synthesis, dyes

*Estimated based on naphthalene backbone and three carboxyl groups.

Q & A

Q. What are the established methods for synthesizing Naphthalene-1,2,4-tricarboxylic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via oxidation of alkyl-substituted naphthalene precursors using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., aqueous H₂SO₄ or acetic acid) critically affect yield and purity. Post-synthesis purification often involves recrystallization from ethanol or acetone . Monitoring reaction progress via TLC or HPLC is recommended to optimize conditions.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • FT-IR : To confirm carboxyl (-COOH) and aromatic C=C stretching bands (~1700 cm⁻¹ and 1600 cm⁻¹, respectively) .
  • ¹H/¹³C NMR : For verifying substitution patterns and aromatic proton environments (e.g., δ 8.5–9.0 ppm for protons adjacent to carboxyl groups) .
  • Elemental Analysis : To validate empirical formula (C₁₄H₈O₆) .
  • XRD : For crystalline structure determination .

Q. How does the solubility of this compound vary with pH and solvent polarity?

The compound exhibits pH-dependent solubility due to its three carboxyl groups. In aqueous solutions:

  • Low pH (<3) : Limited solubility (<0.1 g/100 mL) due to protonation of carboxyl groups.
  • Neutral to alkaline pH : Increased solubility (>2 g/100 mL at pH 7) via deprotonation and salt formation .
    Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility compared to non-polar solvents like toluene .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in coordination chemistry or polymer synthesis?

Density Functional Theory (DFT) simulations can map electron density distributions, identifying reactive sites (e.g., carboxyl oxygen atoms) for metal coordination or polymerization. For example:

  • Metal-Organic Frameworks (MOFs) : Predict binding energies with transition metals (e.g., Cu²⁺, Zn²⁺) to design porous materials .
  • Polymer Synthesis : Simulate esterification kinetics with diols (e.g., ethylene glycol) to optimize crosslinking .

Q. What strategies address contradictions in reported toxicity data for Naphthalene derivatives, including this compound?

Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from differences in:

  • Test Models : In vitro (cell lines) vs. in vivo (rodent) systems .
  • Exposure Routes : Inhalation vs. dermal absorption .
  • Purity of Samples : Contaminants like naphthalene isomers may skew results .
    Standardized testing protocols (e.g., OECD Guidelines) and high-purity synthesis are essential for reproducibility .

Q. How can this compound be functionalized for advanced materials (e.g., lubricants or corrosion inhibitors)?

  • Lubricant Additives : Esterification with long-chain alcohols (e.g., octanol) reduces friction coefficients by 30–40% in tribological tests .
  • Corrosion Inhibition : Phosphonated derivatives (e.g., PBTC analogs) show >90% inhibition efficiency for steel in acidic media via chelation and surface adsorption .
    Reaction conditions (e.g., catalyst choice, stoichiometry) must balance functionalization efficiency and thermal stability .

Q. What environmental persistence and degradation pathways are observed for this compound in aquatic systems?

  • Photodegradation : UV exposure in water generates hydroxylated intermediates, with half-lives <48 hours under natural sunlight .
  • Biodegradation : Microbial consortia (e.g., Pseudomonas spp.) degrade the compound via β-ketoadipate pathways, but rates slow in anaerobic sediments .
    LC-MS/MS and isotope labeling are critical for tracking degradation products .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Q. How can researchers design experiments to resolve conflicting data on the compound’s thermal stability?

  • TGA/DSC : Measure decomposition temperatures (Td) under inert vs. oxidative atmospheres .
  • Kinetic Studies : Use Arrhenius plots to compare activation energies (Ea) across studies .
    Controlled heating rates (e.g., 10°C/min) and sample purity verification are critical .

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